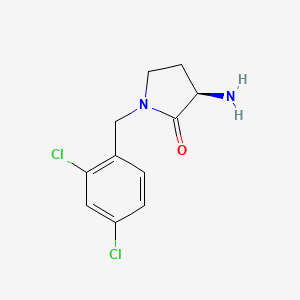

(R)-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one

Description

(R)-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one is a chiral pyrrolidinone derivative featuring a 2,4-dichlorobenzyl group at the 1-position and an amino group at the (R)-configured 3-position. The 2,4-dichlorobenzyl moiety is critical for its interaction with biological targets, as halogen substituents at these positions enhance binding through hydrophobic and van der Waals interactions .

Synthetic routes for related 2,4-dichlorobenzyl derivatives, such as N-(2,4-dichlorobenzyl)-N-methylformamide, have been optimized for rapid synthesis (10-minute reaction time) with moderate yields (44.2%), highlighting the feasibility of scaling production for pharmacological studies .

Properties

IUPAC Name |

(3R)-3-amino-1-[(2,4-dichlorophenyl)methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c12-8-2-1-7(9(13)5-8)6-15-4-3-10(14)11(15)16/h1-2,5,10H,3-4,6,14H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSGVPRAOMQIAR-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(=O)[C@@H]1N)CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one typically involves the following steps:

Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

Attachment of the 2,4-Dichlorobenzyl Group: This step often involves the use of 2,4-dichlorobenzyl chloride in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.

Substitution: The compound can participate in various substitution reactions, especially at the benzyl and amino positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which ®-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to various biological effects.

Comparison with Similar Compounds

Substitution Patterns on the Benzyl Group

The 2,4-dichlorobenzyl group is pivotal for activity. Comparative studies reveal:

Key Findings :

- Halogen Position: The 2,4-dichloro configuration maximizes activity in pyrrolidinone derivatives, while 2,6-dichloro shows comparable efficacy in amino acid analogs, suggesting scaffold-dependent effects .

- Halogen Type : Fluorine substitutions (e.g., 2,4-difluoro) reduce activity due to lower electronegativity and smaller atomic radius compared to chlorine .

Backbone Modifications

The pyrrolidinone core distinguishes the target compound from linear amino acid analogs:

Key Findings :

- Rigidity vs. Flexibility: The pyrrolidinone ring may impose conformational constraints that enhance target selectivity, whereas linear amino acids exhibit lower potency (mM-range IC₅₀) despite favorable Gibbs free energy .

Biological Activity

(R)-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one is a compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine core substituted with an amino group and a dichlorobenzyl moiety, which may influence its interaction with biological targets.

Pharmacological Profile

The biological activity of this compound has been evaluated in various studies focusing on its effects on different biological pathways. Notable activities include:

- Inhibition of Protein Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cellular signaling pathways. For example, similar compounds have shown selective inhibition against JNK3, a kinase associated with neuronal apoptosis, indicating potential neuroprotective effects .

- Antiviral Activity : The compound's structural characteristics suggest it could interact with viral proteins. Analogous compounds have demonstrated effectiveness against SARS-CoV-2 main protease (Mpro), which is crucial for viral replication .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, based on related compounds:

- Kinase Inhibition : The presence of the dichlorobenzyl group may enhance binding affinity to target kinases through hydrophobic interactions and potential halogen bonding .

- Neuroprotection : By inhibiting JNK3, the compound may reduce neuronal apoptosis, offering therapeutic avenues for neurodegenerative diseases .

Study 1: JNK Inhibition

In a study evaluating various pyrrolidine derivatives, this compound was assessed for its inhibitory activity against JNK3. The IC50 value was determined to be significantly lower than that of other tested compounds, indicating strong inhibitory potential. This suggests that modifications to the pyrrolidine structure can enhance selectivity and potency .

Study 2: Antiviral Screening

Another study focused on the antiviral properties of structurally similar compounds against SARS-CoV-2 Mpro. Compounds exhibiting similar structural features showed IC50 values ranging from 1.3 µM to 2.3 µM against Mpro. While specific data for this compound are not yet published, these findings indicate a promising direction for further research into its antiviral capabilities .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.